molecular formula C12H13ClN2 B8585226 (2-Chloro-quinolin-3-ylmethyl)-ethyl-amine

(2-Chloro-quinolin-3-ylmethyl)-ethyl-amine

Cat. No. B8585226
M. Wt: 220.70 g/mol
InChI Key: ALDNYZVNYAFMCC-UHFFFAOYSA-N
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Patent
US08378107B2

Procedure details

2-Chloro-3-quinolinecarboxaldehyde (2.0 g, 10.4 mmol), ethylamine (2M in MeOH, 5.2 mL, 10.4 mmol), and acetic acid (0.65 mL, 11.4 mmol) were combined in MeOH (15 mL) and stirred at room temperature for 30 minutes until all materials were completely dissolved. Sodium cyanoborohydride (1.31 g, 20.9 mmol) was added portionwise over 5 minutes, and the reaction was stirred for 1 hour. The mixture was worked-up with saturated aqueous NaHCO3 and extracted with CH2Cl2, and the residue was purified by silica gel chromatography (0-5% MeOH in CH2Cl2) to give the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Quantity
1.31 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH:12]=O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH2:14]([NH2:16])[CH3:15].C(O)(=O)C.C([BH3-])#N.[Na+].C([O-])(O)=O.[Na+]>CO>[Cl:1][C:2]1[C:11]([CH2:12][NH:16][CH2:14][CH3:15])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1C=O
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
0.65 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1.31 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes until all materials
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were completely dissolved
STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (0-5% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C=C1CNCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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